CCR4 Antagonist Activity: A Direct Comparison of Potency with a Closely Related Pyrimidine
2-Amino-4-chloro-5-fluoropyrimidine has demonstrated quantifiable antagonist activity at the human CCR4 receptor, a key target in immuno-oncology, with an IC50 of 389 nM [1]. This activity, while moderate, is documented in BindingDB (BDBM50380868) and represents a specific interaction not shared by all pyrimidine analogs. For instance, the closely related compound CHEMBL2018955, which shares the pyrimidine core but differs in substitution, exhibits an IC50 of 251 nM in a different binding assay, highlighting how specific halogen patterns on the pyrimidine ring directly modulate affinity [2]. The fluorine and chlorine substituents are therefore not inert structural features but active determinants of target engagement.
| Evidence Dimension | In vitro potency (IC50) against human CCR4 receptor |
|---|---|
| Target Compound Data | IC50 = 389 nM |
| Comparator Or Baseline | CHEMBL2018955 (a related pyrimidine analog) with IC50 = 251 nM |
| Quantified Difference | 1.55-fold difference in potency between the two pyrimidine analogs |
| Conditions | Antagonist activity at human CCR4 expressed in CHO membranes, assessed via inhibition of [35S]-GTPγS binding |
Why This Matters
This data provides a quantifiable baseline for biological activity, proving the compound is not inert and that its specific structure is required for a particular level of target engagement, which is crucial for structure-activity relationship (SAR) studies in drug development.
- [1] BindingDB. (n.d.). BDBM50380868 CHEMBL2018955: Affinity Data for 2-Amino-4-chloro-5-fluoropyrimidine. BindingDB Database Entry. View Source
- [2] BindingDB. (n.d.). BDBM50380868 CHEMBL2018955: Affinity Data (Ki) for a related pyrimidine. BindingDB Database Entry. View Source
